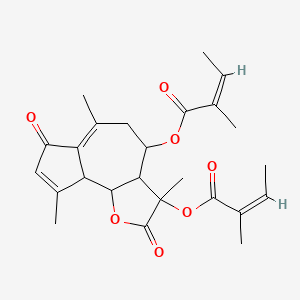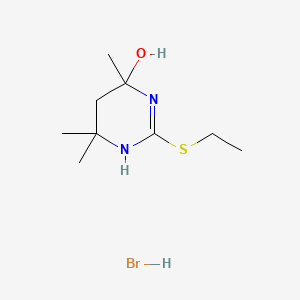
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide is a chemical compound with a complex structure that includes a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide typically involves multiple steps. One common method includes the reaction of 2-ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol with hydrobromic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5,6-Tetrahydro-2-pyrimidinethiol
- Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate
Uniqueness
Compared to similar compounds, 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
34928-03-5 |
|---|---|
Molekularformel |
C9H19BrN2OS |
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
2-ethylsulfanyl-4,6,6-trimethyl-1,5-dihydropyrimidin-4-ol;hydrobromide |
InChI |
InChI=1S/C9H18N2OS.BrH/c1-5-13-7-10-8(2,3)6-9(4,12)11-7;/h12H,5-6H2,1-4H3,(H,10,11);1H |
InChI-Schlüssel |
YHPPPTAELAZSDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC(CC(N1)(C)C)(C)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
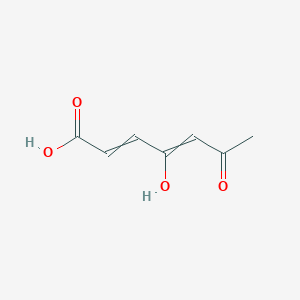
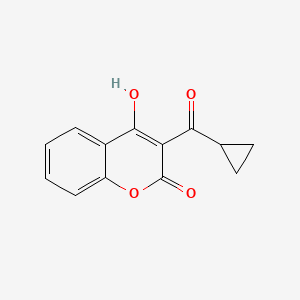
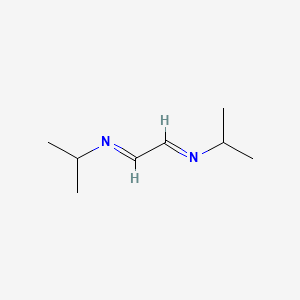
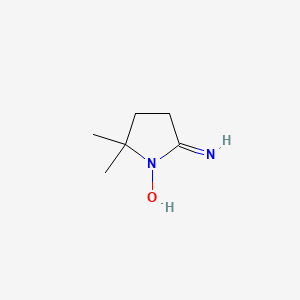
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
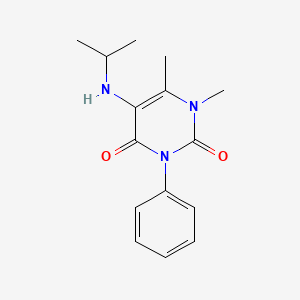



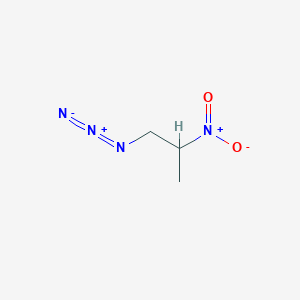
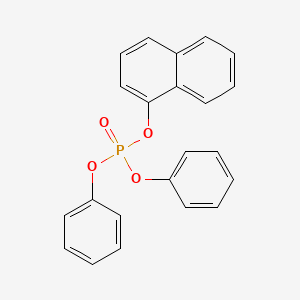
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
